3-(Diethylcarbamoyl)-2-fluorophenylboronic acid

Catalog No.
S864016
CAS No.
1072946-28-1
M.F
C11H15BFNO3
M. Wt
239.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Diethylcarbamoyl)-2-fluorophenylboronic acid

CAS Number

1072946-28-1

Product Name

3-(Diethylcarbamoyl)-2-fluorophenylboronic acid

IUPAC Name

[3-(diethylcarbamoyl)-2-fluorophenyl]boronic acid

Molecular Formula

C11H15BFNO3

Molecular Weight

239.05 g/mol

InChI

InChI=1S/C11H15BFNO3/c1-3-14(4-2)11(15)8-6-5-7-9(10(8)13)12(16)17/h5-7,16-17H,3-4H2,1-2H3

InChI Key

DAQMDUIVKQVUMR-UHFFFAOYSA-N

SMILES

B(C1=C(C(=CC=C1)C(=O)N(CC)CC)F)(O)O

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)N(CC)CC)F)(O)O

3-(Diethylcarbamoyl)-2-fluorophenylboronic acid is a boronic acid derivative characterized by its unique molecular structure, which includes a diethylcarbamoyl group and a fluorine atom on the phenyl ring. The compound has the molecular formula C11H15BFNO3C_{11}H_{15}BFNO_3 and a molecular weight of approximately 239.1 g/mol. It is recognized for its potential applications in medicinal chemistry and organic synthesis, particularly in the context of drug development and proteomics research .

  • Potential applications based on structure: The presence of the boronic acid functional group suggests this molecule could be useful in Suzuki-Miyaura couplings, a common reaction in organic synthesis for creating carbon-carbon bonds PubChem: . The specific applications would depend on the desired product and its intended use.
  • Research availability: Since the compound has two CAS numbers (1072946-28-1 and 1150271-35-4), it suggests there might be different forms, potentially a free acid and an ester derivative. Scientific literature databases may contain research articles describing its synthesis or use, but a comprehensive search would be needed to identify them.

Further exploration might involve:

  • Searching scientific databases like ScienceDirect, Scopus, or Web of Science using the CAS numbers or the full chemical name.
  • Reviewing the websites of chemical suppliers who offer the compound. These may have some information about potential applications.

The reactivity of 3-(Diethylcarbamoyl)-2-fluorophenylboronic acid is primarily influenced by the boron atom, which can form stable complexes with various nucleophiles. Common reactions include:

  • Suzuki Coupling: This compound can participate in cross-coupling reactions with various aryl and vinyl halides, facilitating the formation of biaryl compounds.
  • Nucleophilic Substitution: The presence of the diethylcarbamoyl group allows for nucleophilic attacks, which can be exploited in synthetic pathways to generate more complex molecules.
  • Acid-Base Reactions: As a boronic acid, it can engage in acid-base reactions, particularly with alcohols to form boronate esters .

The synthesis of 3-(Diethylcarbamoyl)-2-fluorophenylboronic acid typically involves several key steps:

  • Formation of the Boronic Acid: The initial step often involves the reaction of a suitable phenylboronic acid precursor with diethylcarbamoyl chloride under basic conditions.
  • Fluorination: The introduction of the fluorine atom can be achieved through electrophilic aromatic substitution or other fluorination methods, depending on the reactivity of the starting materials.
  • Purification: The final product is purified using standard techniques such as recrystallization or chromatography to achieve high purity for further applications .

3-(Diethylcarbamoyl)-2-fluorophenylboronic acid has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals, particularly in developing compounds targeting cancer and other diseases.
  • Organic Synthesis: The compound is utilized in various synthetic pathways to construct complex organic molecules through coupling reactions.
  • Proteomics Research: It is employed as a reagent for studying protein interactions and modifications due to its ability to form reversible covalent bonds with certain biomolecules .

Interaction studies involving 3-(Diethylcarbamoyl)-2-fluorophenylboronic acid focus on its binding affinity and specificity towards various biomolecules. These studies can reveal insights into how this compound may modulate biological processes or interact with specific targets in disease pathways. Techniques such as surface plasmon resonance and fluorescence spectroscopy are often used to assess these interactions.

Several compounds share structural similarities with 3-(Diethylcarbamoyl)-2-fluorophenylboronic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
3-(Trifluoromethyl)phenylboronic acidC7H6B F3O2Contains trifluoromethyl group; used in agrochemicals
4-(Fluorophenyl)boronic acidC12H12BF O2Lacks carbamoyl group; simpler structure
4-Acetamido-3-(trifluoromethyl)phenylboronic acidC11H10BF N O3Contains acetamido group; potential pharmaceutical applications

The distinguishing features of 3-(Diethylcarbamoyl)-2-fluorophenylboronic acid include its specific combination of functional groups that enhance its reactivity and biological activity compared to these similar compounds.

Wikipedia

[3-(Diethylcarbamoyl)-2-fluorophenyl]boronic acid

Dates

Modify: 2023-08-16

Explore Compound Types